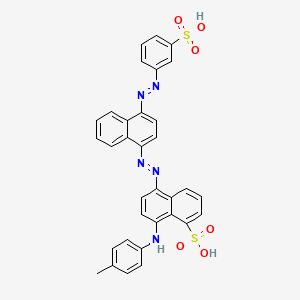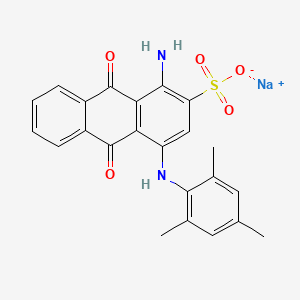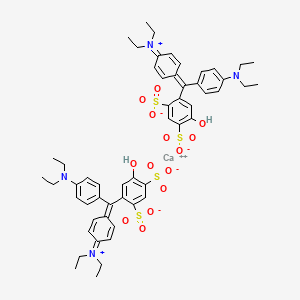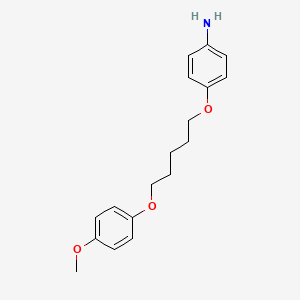
ANILINE, p-(5-(p-METHOXYPHENOXY)PENTYLOXY)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, p-(5-(p-methoxyphenoxy)pentyloxy)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Ozonation and Water Treatment : Anilines are used in the production of various products like dyestuffs, plastics, and pharmaceuticals. Research on the ozonation of anilines, including those with different substituents, has been conducted to understand their degradation and transformation in water treatment processes. The reactivity of anilines towards ozone is high, indicating their potential for efficient degradation in water treatment applications (Tekle-Röttering et al., 2016).
Pharmaceutical and Anti-Tumor Activity : Certain aniline derivatives, such as DAT-230 (2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl) aniline), have shown promising anti-tumor activity. Studies on compounds like DAT-230 have explored their mechanisms in inhibiting tumor growth, indicating their potential as anti-cancer agents (Qiao et al., 2013).
Corrosion Inhibition : Aniline derivatives have been studied for their role in corrosion inhibition. Research on well-dispersible aniline copolymers has shown that they can be effective in protecting materials like carbon steel from corrosion, especially in challenging environments like NaCl and HCl solutions (Fu et al., 2013).
Synthesis of Azobenzenes : The oxidative conversion of anilines to azobenzenes is an important process in organic synthesis. Research has been conducted to establish optimal conditions for this conversion, which is significant in the manufacture of dyes and other products (Manjunatha et al., 2016).
Liquid Crystalline Compounds : Aniline derivatives are studied in the context of liquid crystalline compounds, exploring their thermodynamic parameters and characteristics in various phases. This research is relevant to materials science, particularly in the development of advanced materials with specific optical and physical properties (Latha et al., 2011).
Polymer Science : The oxidative polymerization of aniline, leading to the formation of polyaniline (PANI), is a key area of research. PANI has various potential applications, including in alternative energy sources, information storage, and membrane technology. Understanding the principles of its polymerization and properties regulation is crucial in material science (Gospodinova & Terlemezyan, 1998).
Propiedades
Número CAS |
110443-23-7 |
|---|---|
Nombre del producto |
ANILINE, p-(5-(p-METHOXYPHENOXY)PENTYLOXY)- |
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-[5-(4-methoxyphenoxy)pentoxy]aniline |
InChI |
InChI=1S/C18H23NO3/c1-20-16-9-11-18(12-10-16)22-14-4-2-3-13-21-17-7-5-15(19)6-8-17/h5-12H,2-4,13-14,19H2,1H3 |
Clave InChI |
ZTPJGJSDFQEQJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
SMILES canónico |
COC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Apariencia |
Solid powder |
Otros números CAS |
110443-23-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aniline, p-(5-(p-methoxyphenoxy)pentyloxy)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



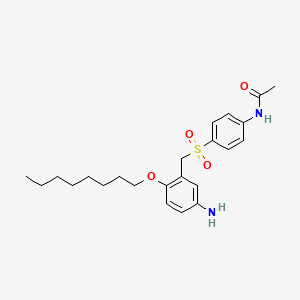
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
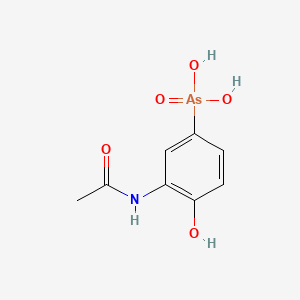
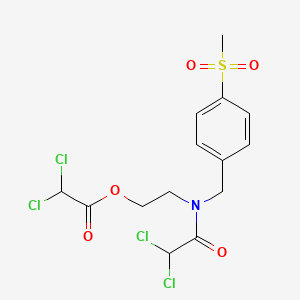
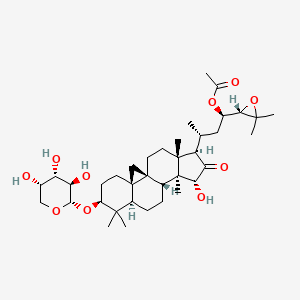
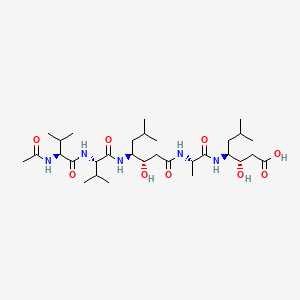
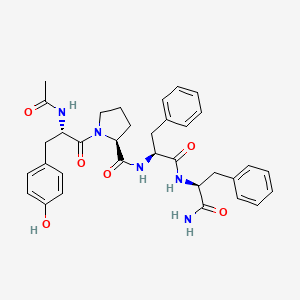
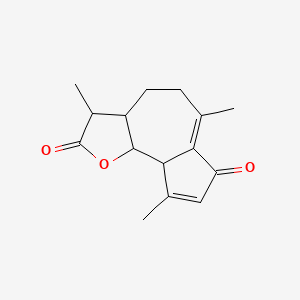
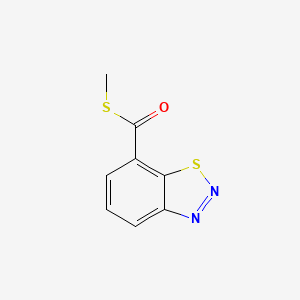
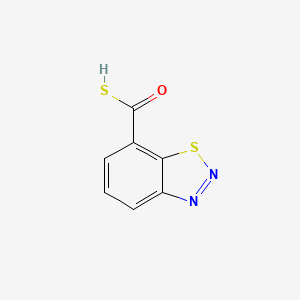
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
